molecular formula C14H19IO9 B11831736 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose

Cat. No.: B11831736
M. Wt: 458.20 g/mol
InChI Key: KXQRSYVDKIOQHJ-KSTCHIGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose is a derivative of glucose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an iodine atom

Preparation Methods

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose typically involves the acetylation of glucose derivatives followed by the introduction of the iodine atom. One common method includes the following steps:

Chemical Reactions Analysis

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can undergo various chemical reactions, including:

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose involves its ability to participate in glycosylation reactions. The iodine atom at position 2 can be replaced by various nucleophiles, allowing the compound to act as a glycosyl donor in the formation of glycosidic bonds. This property is exploited in the synthesis of glycosylated molecules and the study of glycosylation pathways .

Comparison with Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can be compared with other acetylated glucose derivatives, such as:

These comparisons highlight the unique reactivity of the iodine atom in this compound, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H19IO9

Molecular Weight

458.20 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1

InChI Key

KXQRSYVDKIOQHJ-KSTCHIGDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C

Origin of Product

United States

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